molecular formula C13H14N2O4S B5759959 ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

Cat. No. B5759959
M. Wt: 294.33 g/mol
InChI Key: VZFLSLQJJHDHKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate, commonly known as MPOA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

MPOA has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, MPOA has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, MPOA has been used as a tool to study the role of oxidative stress in disease states. In pharmacology, MPOA has been investigated for its potential as a drug target for various diseases, including Alzheimer's and Parkinson's.

Mechanism of Action

MPOA exerts its biological effects through its ability to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases. MPOA scavenges ROS by donating a hydrogen atom to the ROS molecule, thereby neutralizing its reactivity.
Biochemical and Physiological Effects
MPOA has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. MPOA has been shown to reduce oxidative stress in cells and tissues, thereby preventing cellular damage and apoptosis. MPOA has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, MPOA has been shown to have neuroprotective effects by reducing oxidative stress in the brain and preventing neuronal death.

Advantages and Limitations for Lab Experiments

MPOA has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, MPOA has some limitations, including its limited solubility in water and its potential to undergo hydrolysis under acidic conditions.

Future Directions

There are several future directions for MPOA research, including the development of new synthetic methods for MPOA, the investigation of its potential as a drug target for various diseases, and the exploration of its potential as a therapeutic agent for oxidative stress-related disorders. In addition, further studies are needed to elucidate the exact mechanism of action of MPOA and its potential side effects.

Synthesis Methods

MPOA can be synthesized through a multistep process involving the reaction of 2-methoxybenzoyl hydrazide with ethyl bromoacetate, followed by cyclization with thiosemicarbazide and subsequent oxidation with hydrogen peroxide. This method yields a high purity product that can be further purified through recrystallization.

properties

IUPAC Name

ethyl 2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-3-18-11(16)8-20-13-15-14-12(19-13)9-6-4-5-7-10(9)17-2/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFLSLQJJHDHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(O1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate

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